Product packaging for Desotamide B(Cat. No.:CAS No. 1620958-98-6)

Desotamide B

Cat. No.: B1474408
CAS No.: 1620958-98-6
M. Wt: 682.8 g/mol
InChI Key: CHWWXLHSWFFSCF-LEGRXYIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desotamide B is a member of the desotamide family of cyclic hexapeptide antibiotics, which are non-ribosomal peptides produced by Streptomyces species . This compound is part of a growing area of research focused on discovering new antibacterial treatments to combat antimicrobial resistance . Like other desotamides, this compound is biosynthesized by non-ribosomal peptide synthetases (NRPSs) and is cyclized by a unique standalone cyclase enzyme . Studies on the desotamide family have shown that these compounds display notable antibacterial activities against a panel of Gram-positive pathogens . This compound, in particular, has been reported to exhibit antibacterial activity comparable to Desotamide A . The antimicrobial target for this family of peptides remains unknown, making them intriguing candidates for further mechanistic studies . A structure-activity relationship (SAR) study of related compounds indicates that the tryptophan residue and specific lipophilic, bulky aliphatic groups in the structure are important for maintaining this antibacterial activity . This product is intended for research purposes only, such as in antibacterial assays and investigations into novel modes of action against drug-resistant bacteria. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50N8O7 B1474408 Desotamide B CAS No. 1620958-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O7/c1-17(2)11-23-31(46)40-24(12-18(3)4)33(48)42-29(19(5)6)34(49)41-26(14-27(35)43)30(45)37-16-28(44)38-25(32(47)39-23)13-20-15-36-22-10-8-7-9-21(20)22/h7-10,15,17-19,23-26,29,36H,11-14,16H2,1-6H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)/t23-,24+,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWWXLHSWFFSCF-LEGRXYIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Taxonomic Origin of Desotamide B

Source Organism Identification: Streptomyces scopuliridis SCSIO ZJ46

Desotamide (B65381) B was first identified as a product of the deep-sea-derived actinomycete, Streptomyces scopuliridis strain SCSIO ZJ46. patsnap.comfrontiersin.orgmdpi.com This bacterium was isolated from a marine sediment sample collected at a depth of 3,536 meters in the South China Sea. frontiersin.orgmdpi.com The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics. mdpi.com The isolation of novel compounds like Desotamide B from deep-sea strains such as SCSIO ZJ46 underscores the importance of exploring extreme environments for new bioactive molecules. frontiersin.orgnih.gov The complete 39-kb biosynthetic gene cluster (dsa) responsible for desotamide production has been identified within this strain. patsnap.comfrontiersin.org

While primarily associated with S. scopuliridis, this compound has also been co-isolated from a terrestrial actinomycete, Streptomyces nov. sp. MST-115088, which was found in soil from a semiarid region in Queensland, Australia. nih.govuq.edu.aumicrobialscreening.comacs.orgmdpi.com

Isolation Methodology from Fermentation Broths

The isolation of this compound follows a standard procedure for natural product extraction from microbial cultures. The process begins with the large-scale fermentation of Streptomyces scopuliridis SCSIO ZJ46 in a suitable liquid medium. frontiersin.orgbiointerfaceresearch.com

Following the fermentation period, the culture broth is separated from the mycelial biomass by centrifugation. biointerfaceresearch.com The supernatant, containing the secreted secondary metabolites, is then subjected to solvent extraction. Organic solvents, such as butanol, are used to partition the compounds of interest from the aqueous broth. biointerfaceresearch.com The resulting organic extract is concentrated to yield a crude mixture. biointerfaceresearch.com

This crude extract undergoes a series of chromatographic purification steps to isolate the individual compounds. Techniques such as flash chromatography are employed for initial fractionation, followed by repeated rounds of high-performance liquid chromatography (HPLC), often using a reversed-phase column, to achieve the final purification of this compound and its analogues. biointerfaceresearch.comresearchgate.net The structure and absolute configuration of the purified compound are then elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, in combination with chiral analysis methods like Marfey's method. researchgate.net

Comparison with Co-isolated Desotamide Analogues (e.g., Desotamide A, C, D)

This compound was discovered alongside several other analogues produced by Streptomyces scopuliridis SCSIO ZJ46, namely Desotamide A, C, and D. frontiersin.orgmdpi.comnih.gov These compounds share the same cyclic hexapeptide core but differ in their amino acid constituents. The amino acid sequence of this compound is cyclo-(Asn-allo-Ile-D-Leu-Leu-Trp-Gly). mdpi.com

A comparison of these natural analogues provides crucial insights into their structure-activity relationships (SAR). Desotamides A and B exhibit comparable antibacterial activity, primarily against Gram-positive bacteria. mdpi.comnih.gov In contrast, Desotamides C and D are devoid of this activity. mdpi.comnih.gov This difference is attributed to the modification of the tryptophan (Trp) residue at position V. nih.gov In Desotamide C, this residue is replaced by N-formyl-kynurenine (NFK), and in Desotamide D, it is replaced by kynurenine (B1673888) (Kyn). mdpi.comresearchgate.netmdpi.com This highlights the essential role of the unmodified tryptophan indole (B1671886) side chain for the antibacterial properties of the desotamide scaffold. nih.gov

CompoundKey Structural Feature (Variation from this compound)Source OrganismReported Antibacterial Activity
Desotamide AFeatures L-Val instead of L-allo-Ile at position IIS. scopuliridis SCSIO ZJ46Yes (Gram-positive bacteria) mdpi.comnih.gov
This compoundcyclo-(Asn-allo-Ile-D-Leu-Leu-Trp-Gly) mdpi.comS. scopuliridis SCSIO ZJ46 frontiersin.orgYes (Gram-positive bacteria) mdpi.comnih.gov
Desotamide CContains N-formyl-kynurenine instead of Tryptophan researchgate.netS. scopuliridis SCSIO ZJ46 frontiersin.orgNo mdpi.comnih.gov
Desotamide DContains Kynurenine instead of Tryptophan researchgate.netS. scopuliridis SCSIO ZJ46 frontiersin.orgNo mdpi.comnih.gov

Relationship to the Wollamide Subfamily (e.g., Wollamides A, B) from Streptomyces nov. sp. MST-115088

This compound is a member of the broader desotamide family of antibiotics, which also includes the wollamides. mdpi.comnih.gov The wollamides, including Wollamide A and B, were isolated from the soil bacterium Streptomyces nov. sp. MST-115088. nih.govuq.edu.aumicrobialscreening.comnih.gov This strain was also found to produce Desotamides A, B, E, and F. nih.govuq.edu.aumicrobialscreening.comacs.org

The primary structural distinction between the desotamides (like B) and the wollamides lies in the amino acid at position VI of the hexapeptide ring. While this compound contains a neutral glycine (B1666218) residue at this position, Wollamide B features the basic, positively charged amino acid D-ornithine (D-Orn). asm.orgvulcanchem.com This single substitution has a profound impact on the biological activity profile. The presence of D-Orn in the wollamides confers potent antimycobacterial activity, including against Mycobacterium tuberculosis, a property that is absent in this compound and other desotamides containing a neutral residue at position VI. nih.govuq.edu.auasm.org This finding highlights how minor structural modifications can significantly expand the therapeutic potential of a natural product scaffold.

CompoundKey Structural Feature (Amino Acid at Position VI)Source OrganismBiological Activity Spectrum
This compoundGlycine (Gly)S. scopuliridis SCSIO ZJ46, S. nov. sp. MST-115088Gram-positive bacteria nih.govmicrobialscreening.com
Wollamide AD-Ornithine (D-Orn)S. nov. sp. MST-115088Gram-positive bacteria and Mycobacteria nih.govmicrobialscreening.commdpi.com
Wollamide BD-Ornithine (D-Orn)S. nov. sp. MST-115088Gram-positive bacteria and Mycobacteria nih.govmicrobialscreening.commdpi.com

Biosynthetic Pathways and Genetic Determinants of Desotamide B Production

Architecture and Organization of the Desotamide (B65381) Biosynthetic Gene Cluster (dsa BGC)

The biosynthesis of Desotamide B is orchestrated by a 39-kb gene cluster, which is composed of 17 open reading frames (ORFs). nih.gov This cluster is a quintessential example of a non-ribosomal peptide synthetase (NRPS) system, housing the genes for the core peptide assembly line, as well as those for regulation, transport, and the synthesis of precursors. nih.govnih.gov

Identification of Non-Ribosomal Peptide Synthetase (NRPS) Genes and Modules

The core of the desotamide assembly line is comprised of four NRPS genes. nih.gov These large, modular enzymes are responsible for the sequential addition of amino acid building blocks to the growing peptide chain. nih.gov The organization of these modules follows the co-linearity principle, where the order of the modules on the NRPS genes dictates the sequence of amino acids in the final peptide product. nih.gov

The NRPS machinery for desotamide biosynthesis is organized into modules, each responsible for the incorporation of a single amino acid. A typical elongation module consists of a condensation (C) domain, an adenylation (A) domain, and a peptidyl carrier protein (PCP) domain. The A domain selects and activates a specific amino acid, which is then tethered to the PCP domain. The C domain catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module. researchgate.net Some modules may also contain additional tailoring domains, such as an epimerase (E) domain, which modifies the stereochemistry of the incorporated amino acid. nih.gov

GenePredicted FunctionNumber of ModulesAmino Acids Incorporated
dsaGNon-ribosomal peptide synthetase2Undetermined
dsaHNon-ribosomal peptide synthetase2Undetermined
dsaINon-ribosomal peptide synthetase2Undetermined
dsaFNon-ribosomal peptide synthetase1Undetermined

Genes Encoding Associated Resistance, Transport, and Regulatory Proteins

Beyond the core NRPS machinery, the dsa BGC contains a suite of genes essential for the production, export, and self-resistance to this compound. These include regulatory genes that control the expression of the biosynthetic genes, transporter genes that export the final product out of the cell, and potentially resistance genes that protect the producing organism from the antibiotic effects of the compound. nih.govnih.gov

Key among these are three regulatory genes, dsaA, dsaM, and dsaN, and two transporter genes, dsaK and dsaL. researchgate.net dsaA encodes a winged helix-turn-helix DNA binding protein, while dsaM and dsaN form a canonical two-component regulatory system. nih.govresearchgate.net The dsaKL genes encode a classic ABC transporter system responsible for the export of desotamide. nih.gov

GenePredicted Function
dsaAWinged helix-turn-helix DNA binding protein (Regulatory)
dsaMHistidine kinase of a two-component system (Regulatory)
dsaNResponse regulator of a two-component system (Regulatory)
dsaKABC transporter, ATP-binding protein (Transport)
dsaLABC transporter, permease protein (Transport)

Functional Characterization of Key Biosynthetic Genes within the dsa Cluster

Genetic manipulation and functional analysis of the genes within the dsa cluster have provided significant insights into their specific roles in this compound biosynthesis. researchgate.net

Roles of Regulatory Genes (e.g., dsaA, dsaM, dsaN) in Desotamide Titer Enhancement

The regulatory genes within the dsa cluster play a crucial role in controlling the level of desotamide production. Both DsaA and DsaN have been identified as positive regulators of desotamide biosynthesis. researchgate.net Inactivation of either dsaA or dsaN completely abolishes the production of desotamides. researchgate.net Conversely, overexpression of either dsaA or dsaN leads to a significant increase in desotamide titers. researchgate.net Specifically, overexpression of dsaA resulted in a 2.4-fold increase in production, while overexpression of dsaN doubled the desotamide yield. researchgate.net The DsaMN two-component system likely responds to specific environmental or cellular signals to modulate the expression of the desotamide biosynthetic genes. nih.govmdpi.com

Indispensability of Specific Genes (e.g., dsaB, dsaJ) for Desotamide Assembly

Two other genes within the dsa cluster, dsaB and dsaJ, have been shown to be absolutely essential for the assembly of desotamide. researchgate.net Inactivation of either of these genes, independently of each other, completely halts desotamide production. researchgate.net dsaB is annotated as a phosphate (B84403) synthase, suggesting a role in providing a phosphorylated precursor or in energy supply for the biosynthesis. researchgate.net dsaJ encodes a PBP-type thioesterase, which is a recently discovered family of enzymes responsible for the cyclization and release of the final peptide from the NRPS assembly line. researchgate.netnih.gov The indispensability of DsaJ highlights its critical role in the final macrocyclization step of this compound synthesis. researchgate.netnih.gov

Elucidation of Non-Proteinogenic Amino Acid Precursor Biosynthesis

A key feature of many non-ribosomal peptides is the incorporation of non-proteinogenic amino acids, which contribute to their structural diversity and biological activity. This compound contains the non-proteinogenic amino acid L-allo-isoleucine. The dsa gene cluster encodes the enzymes necessary for the synthesis of this unusual precursor. The biosynthesis of L-allo-isoleucine from the common amino acid L-isoleucine is catalyzed by a two-enzyme system encoded by the genes dsaD and dsaE. DsaD is a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase, and DsaE is an isomerase. Together, these enzymes catalyze the epimerization of L-isoleucine to L-allo-isoleucine, which is then incorporated into the desotamide backbone by the NRPS machinery.

While not present in this compound, other desotamides produced by the same organism contain the non-proteinogenic amino acid N-formyl-kynurenine. The biosynthesis of this precursor originates from the degradation of tryptophan. researchgate.net The initial step is the oxidative cleavage of the indole (B1671886) ring of tryptophan by tryptophan 2,3-dioxygenase to form N-formylkynurenine. researchgate.net This is then hydrolyzed by a kynurenine (B1673888) formamidase to yield kynurenine. researchgate.net The presence of genes for such pathways in Streptomyces species suggests a mechanism for the generation of this precursor for other desotamide analogs. nih.govnih.gov

Pathways for L-allo-Isoleucine and N-formyl-kynurenine

The structure of this compound features two notable non-proteinogenic amino acid precursors: L-allo-Isoleucine (L-allo-Ile) and N-formyl-kynurenine (NFK). Their formation is a prerequisite for incorporation into the peptide backbone and is catalyzed by dedicated enzymes encoded within or associated with the desotamide BGC.

L-allo-Isoleucine (L-allo-Ile): The non-proteinogenic amino acid L-allo-Ile is a diastereomer of the common proteinogenic amino acid L-isoleucine (L-Ile). Its biosynthesis from L-Ile has been elucidated and involves a synergistic two-enzyme system. In the desotamide pathway of Streptomyces scopuliridis, these enzymes are the pyridoxal 5'-phosphate (PLP)-linked aminotransferase DsaD and an isomerase, DsaE.

The proposed mechanism involves the initial formation of a PLP-linked ketimine intermediate. This is followed by deprotonation at the α- and β-carbons, catalyzed by the aminotransferase and isomerase, respectively. nih.gov A subsequent stereospecific reprotonation at the β-carbon, occurring on the opposite face from the initial proton abstraction, results in the epimerization at this position, yielding L-allo-Ile upon its release from the enzyme active site. nih.gov Gene inactivation studies have confirmed the essential role of both dsaD and dsaE genes; inactivation of the isomerase gene dsaE completely abolishes the production of all metabolites containing L-allo-Ile.

N-formyl-kynurenine (NFK): The NFK residue found in some desotamide analogues is derived from the essential amino acid L-tryptophan through the kynurenine pathway. nih.govtaylorandfrancis.com This metabolic conversion is initiated by the oxidative cleavage of the indole ring of tryptophan. This first and rate-limiting step is catalyzed by heme-dependent dioxygenase enzymes, either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). researchgate.netnih.gov These enzymes utilize molecular oxygen to open the pyrrole (B145914) ring of the indole nucleus, forming N'-formylkynurenine. nih.gov This unstable intermediate is then typically hydrolyzed by a kynurenine formamidase to yield kynurenine. researchgate.netucsd.edu In the context of desotamide biosynthesis, the NFK is directly incorporated into the growing peptide chain by the non-ribosomal peptide synthetase (NRPS) machinery.

PrecursorOriginating Amino AcidKey Enzymes/Enzyme System
L-allo-Isoleucine L-IsoleucineDsaD (Aminotransferase) & DsaE (Isomerase)
N-formyl-kynurenine L-TryptophanTryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO)

Mechanisms of β-Hydroxylation in Amino Acid Modification

β-hydroxylation represents a common chemical modification of amino acids within natural products synthesized by NRPS machinery, often catalyzed by standalone non-haem iron oxygenases that act on PCP-appended substrates. nih.gov This modification introduces hydroxyl groups that can serve as sites for further tailoring reactions, such as glycosylation or oxidation, which are often crucial for the compound's biological activity. nih.gov

Within the broader desotamide family of antibiotics, β-hydroxylation is observed in compounds like the ulleungmycins and noursamycins, which contain a β-hydroxyasparagine residue. nih.gov The enzymes responsible for these modifications are typically standalone factors that catalyze the stereospecific transfer of a hydroxyl group to the β-carbon of the target amino acid. nih.gov This process generally involves an Fe(II) ion and co-substrates within the enzyme's active site to activate a methylene (B1212753) group for hydroxylation. nih.gov

However, it is important to note that the specific structure of this compound does not feature any β-hydroxylated amino acid residues. Therefore, while the genetic potential and enzymatic machinery for β-hydroxylation exist within the wider desotamide/wollamide biosynthetic paradigm, this specific tailoring mechanism is not involved in the production of this compound itself.

Enzymology of this compound Biosynthesis

The enzymatic assembly of this compound is a complex process managed by a multi-modular NRPS. A particularly distinctive feature of this system is the mechanism of peptide release and macrocyclization, which deviates from the canonical model.

Role of Standalone β-Lactamase Superfamily Cyclases in Peptide Macrocyclization

A surprising and defining characteristic of the biosynthesis of the desotamide family is the method of peptide chain termination and cyclization. nih.gov Unlike many NRPS systems that utilize a thioesterase (TE) domain typically integrated into the final module, desotamide biosynthesis employs a novel standalone offloading/cyclase enzyme. mdpi.com

In the desotamide (dsa) BGC, this crucial role is performed by DsaJ, a penicillin-binding protein (PBP)-type thioesterase. nih.gov DsaJ belongs to the β-lactamase superfamily of enzymes and functions in trans to release the completed linear hexapeptide from the final PCP domain of the NRPS assembly line and catalyze its head-to-tail macrocyclization. nih.govmdpi.comresearchgate.net The identification of this standalone cyclase, retrospectively named a SurE-type cyclase after its homolog in the surugamide pathway, was a significant finding. mdpi.com Gene inactivation experiments have demonstrated that dsaJ is indispensable for desotamide production, as its deletion completely abolishes the synthesis of the cyclic peptide. nih.gov This offloading strategy represents a departure from the more common cis-encoded termination domains. nih.gov

Substrate Utilization and Potential for Cyclase Re-engineering

The standalone nature of the DsaJ cyclase presents significant opportunities for biosynthetic engineering and synthetic biology. nih.gov Unlike integrated TE domains, a discrete cyclase is more amenable to being repurposed for chemoenzymatic synthesis of novel cyclic peptides. nih.gov

Studies on the homologous SurE cyclase from the surugamide pathway have revealed a degree of promiscuity in substrate utilization. mdpi.com For instance, SurE was shown to be capable of cyclizing a truncated peptide intermediate, demonstrating that it can accommodate variations in the peptide chain length. mdpi.com This inherent flexibility makes these cyclases attractive biocatalysts for producing libraries of cyclic peptide analogues.

While detailed substrate utilization studies specifically for DsaJ are still needed, its homology to SurE suggests it may also possess a degree of substrate promiscuity. nih.gov A thorough understanding of its substrate tolerance, ideally supported by structural data, would provide a clear roadmap for re-engineering efforts. nih.gov Such studies could enable the targeted modification of the cyclase to accept altered peptide substrates, facilitating the creation of novel desotamide analogues with potentially improved therapeutic properties. nih.gov

Comparative Genomics and Evolution of Desotamide/Wollamide Biosynthesis

The genetic architecture of the desotamide BGC and its comparison with closely related clusters, such as that for the wollamides, offers significant insights into the evolution of these complex biosynthetic pathways.

Analysis of Bifurcated NRPS Assembly Lines

A remarkable evolutionary feature was discovered in the BGC responsible for producing wollamides, which are structurally similar to desotamides but contain a C-terminal D-ornithine instead of glycine (B1666218). researchgate.net The wollamide (wol) BGC from Streptomyces sp. MST-110588 encodes a unique bifurcated NRPS assembly line that is capable of producing both wollamides and desotamides. researchgate.net

This bifurcation is the result of a gene duplication event that led to the presence of two distinct final condensation domains. researchgate.net The biosynthetic pathway for both peptide families proceeds identically through the first three condensation steps, which are catalyzed by the enzymes WolI and WolH. researchgate.net At the final condensation step, the pathway diverges:

WolG1: This condensation domain catalyzes the final condensation leading to the production of desotamides.

WolG2: This alternative condensation domain facilitates the final step in the assembly of wollamides. researchgate.net

This bifurcated system is a clear example of how gene duplication and subsequent functional divergence can drive the evolution of natural product diversity, allowing a single BGC to generate multiple distinct chemical scaffolds. researchgate.net The analysis of such systems provides a fascinating glimpse into the evolutionary mechanisms that generate chemical novelty in microorganisms.

FeatureDesotamide Pathway (dsa BGC)Wollamide/Desotamide Pathway (wol BGC)
Final Product(s) DesotamidesDesotamides and Wollamides
Assembly Line LinearBifurcated
Final Condensation Domain(s) Single (homolog of WolG1)Dual: WolG1 (for desotamides) and WolG2 (for wollamides)

Evolutionary Mechanisms Leading to Diversity within the Desotamide Family

The structural diversity observed within the desotamide family of cyclic peptides is a direct consequence of various evolutionary mechanisms acting on their biosynthetic gene clusters (BGCs). nih.govresearchgate.net These mechanisms drive the generation of new analogues, contributing to the chemical richness of this class of natural products. The desotamide family includes compounds like desotamide, wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin, which are cyclic peptides of varying sizes, typically ranging from six to ten amino acids. nih.govnih.gov

A primary driver of diversity is the modular nature of the non-ribosomal peptide synthetase (NRPS) assembly lines that produce these compounds. nih.gov The BGCs for desotamides are characteristic of NRPS systems, featuring genes that encode the large, modular enzymes responsible for assembling the peptide backbone. nih.gov The arrangement and specificity of these modules largely dictate the final structure of the peptide.

One of the key evolutionary processes identified in the diversification of the desotamide family is gene duplication followed by neofunctionalization. researchgate.netsemanticscholar.org This process allows for the evolution of new biosynthetic capabilities without compromising the original function. A notable example is the bifurcated biosynthesis of desotamides and wollamides, which is thought to have arisen from a gene duplication event. researchgate.netresearchgate.net This duplication provides functional redundancy, which in turn allows one copy of the gene to accumulate mutations and evolve a new function, leading to the production of a structurally distinct, yet related, compound. researchgate.netresearchgate.net

Research suggests that neofunctionalization within the desotamide BGCs can be initiated by intragenomic recombination. researchgate.net This recombination can lead to significant alterations in the NRPS machinery, resulting in changes to the amino acid sequence of the peptide product. This pathway bifurcation creates a scenario where a single organism can produce multiple related compounds, enhancing its chemical arsenal. researchgate.net Should the newly evolved product not provide a selective advantage, the redundant gene can be lost, restoring the original biosynthetic pathway. researchgate.net

A unifying characteristic of the desotamide family's biosynthesis is the presence of a standalone cyclase enzyme belonging to the β-lactamase superfamily. nih.gov This enzyme is responsible for the final cyclization and release of the peptide from the NRPS machinery. nih.gov Phylogenetic analysis of these cyclases, such as DsaJ and SurE, reveals evolutionary relationships that mirror the structural diversification of the peptide products. researchgate.net

The evolution of the desotamide family is also influenced by the gain or loss of accessory domains within the NRPS modules and modifications to precursor biosynthesis pathways. researchgate.net For instance, variations in the genes responsible for producing non-proteinogenic amino acids can lead to their incorporation into the peptide backbone, further increasing structural diversity. nih.gov The presence of genes for transcription factors, transport, and precursor production within the BGCs also plays a role in the regulation and evolution of these pathways. nih.gov

Total Chemical Synthesis and Synthetic Analog Preparation of Desotamide B

Development of Solid-Phase Peptide Synthesis (SPPS) Strategies for Desotamide (B65381) B

The primary strategy for synthesizing Desotamide B and its analogs is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

A common choice of resin for the synthesis of this compound and related cyclohexapeptides is the 2-chlorotrityl chloride (2-CTC) resin. nih.govmdpi.com This resin is favored because it is highly acid-labile, which allows for the cleavage of the completed linear peptide from the resin under mild acidic conditions. nih.govmdpi.com These mild conditions are crucial as they leave the acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl) and Trt (trityl), intact for the subsequent macrocyclization step in solution. nih.govresearchgate.net The bulky nature of the 2-CTC resin also helps to prevent the undesirable formation of diketopiperazines, a common side reaction in SPPS. nih.gov

The general SPPS procedure for this compound involves the following key steps:

Resin Loading: The first Fmoc-protected amino acid, for instance, Fmoc-Asn(Trt)-OH, is attached to the 2-CTC resin. mdpi.comnih.gov

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the amino acid is removed using a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). mdpi.commdpi.com

Peptide Coupling: The next Fmoc-protected amino acid is then coupled to the deprotected N-terminus of the resin-bound amino acid. This step is facilitated by a coupling reagent. mdpi.com

Iteration: The deprotection and coupling steps are repeated sequentially to assemble the linear hexapeptide precursor on the solid support. mdpi.commdpi.com

Cleavage: Once the linear peptide is fully assembled, it is cleaved from the 2-CTC resin using a mild acidic solution, such as hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM) or a dilute solution of trifluoroacetic acid (TFA) in DCM. mdpi.complos.org This preserves the side-chain protecting groups.

The synthesis of this compound specifically involves the assembly of the linear precursor with Gly as the final residue. nih.gov

Optimization of Macrocyclization Conditions and Parameters

The macrocyclization, or head-to-tail cyclization, of the linear peptide precursor is a critical and often challenging step in the total synthesis of this compound. evitachem.com This intramolecular reaction is performed in solution under high-dilution conditions to favor the formation of the desired monomeric cyclic product over intermolecular oligomerization. researchgate.netplos.org

Influence of Terminal Residues and Coupling Reagents on Cyclization Efficiency

The efficiency of macrolactamization is significantly influenced by the amino acid residues at the N- and C-termini of the linear precursor and the choice of coupling reagent. nih.gov Studies on the related cyclohexapeptide, wollamide B, which shares five of its six amino acids with this compound, have provided valuable insights into optimizing this step. nih.gov

To evaluate the optimal disconnection site for macrocyclization, six different linear precursors of wollamide B were synthesized, each with a different amino acid at the C-terminus. nih.gov The cyclization efficiency of these precursors was then compared. It was observed that the linear precursor with L-Leu and D-Leu at the C- and N-termini, respectively, resulted in the highest cyclization yield (77%) without any detectable epimerization. nih.govmdpi.com Conversely, the cyclization between an N-terminal L-Asn and a C-terminal L-Val was found to be slower and resulted in partial loss of stereointegrity at the C-terminus. nih.gov

Common coupling reagents used for the macrocyclization of this compound and related peptides include:

HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) nih.govmdpi.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mdpi.complos.org

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) mdpi.com

These reagents, particularly those derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are known to facilitate rapid cyclization with reduced levels of epimerization. mdpi.comacs.org The choice of base, such as N,N-diisopropylethylamine (DIEA), is also crucial for the reaction. nih.govmdpi.com

Impact of Cyclization Concentration on Yield

To minimize competing intermolecular reactions such as dimerization and polymerization, the macrocyclization step must be carried out under high-dilution conditions. researchgate.net Typically, the concentration of the linear peptide precursor in the reaction mixture is maintained in the range of 1 to 5 mM. mdpi.com Some protocols specify concentrations as low as 10⁻³ to 10⁻⁴ M in DMF. mdpi.com The use of a dual syringe pump to simultaneously add the linear peptide and the coupling reagent can help maintain these low concentrations and improve cyclization efficiency. researchgate.net

Challenges in Achieving Efficient Synthetic Yields for this compound

One significant challenge is the potential for epimerization at the C-terminal amino acid during macrocyclization. nih.govnih.gov This is particularly problematic when the reaction is slow, as was observed with the linear precursor of wollamide B having a C-terminal L-Val, which led to a 24% loss of stereointegrity. nih.gov

Methodologies for Preparing this compound Analogues and Derivatives

The established SPPS and solution-phase cyclization methodology for this compound provides a robust platform for the preparation of various analogues and derivatives. mdpi.comnih.gov By substituting one or more amino acids in the sequence, researchers can explore the structure-activity relationships (SAR) of this class of compounds. nih.govplos.org

For example, in the synthesis of Desotamide A analogues, which is structurally very similar to this compound, substitutions were made at positions II and VI. nih.govmdpi.com In one series of analogues, the Glycine (B1666218) at position VI was replaced with basic amino acids like D-Arginine, D-Lysine, and D-Histidine. nih.gov In another series, the L-allo-Isoleucine at position II was replaced with L-Isoleucine, in combination with the substitutions at position VI. nih.gov

The general synthetic route remains the same: assembly of the modified linear peptide on a solid support, cleavage, and subsequent macrocyclization. nih.govplos.org This approach has been used to create libraries of analogues for biological screening. mdpi.com An alanine (B10760859) scan, where each amino acid is systematically replaced by alanine, is another common strategy to probe the contribution of each residue to the peptide's activity. plos.org

Characterization of Synthetic this compound and Analogues (e.g., NMR, HRMS)

Following synthesis and purification, the identity and purity of this compound and its analogues are confirmed using standard analytical techniques. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H) and two-dimensional (¹³C) NMR spectroscopy are used to elucidate the structure of the synthetic compounds. nih.govresearchgate.net The resulting spectra are compared with those of the natural product to confirm the correct structure and stereochemistry. nih.gov It has been noted that the NMR spectra of related wollamides can differ between their free base and TFA salt forms, a factor that must be considered during characterization. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of the synthesized peptides, confirming their elemental composition. nih.govmdpi.com For example, the HRMS data for a Desotamide A analogue, cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-Arg), showed an [M+H]⁺ ion at m/z 697.4025, which is consistent with the calculated value for its molecular formula, C₃₅H₅₃N₈O₇. mdpi.com

These characterization methods are essential for verifying the successful synthesis of this compound and its derivatives before any further biological evaluation. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Desotamide B and Its Analogues

Identification of Key Structural Determinants for Desotamide (B65381) B Bioactivity

The bioactivity of Desotamide B is intrinsically linked to its cyclic hexapeptide scaffold and the specific arrangement of its constituent amino acids. A critical determinant for the antibacterial properties of the desotamide family is the presence of a tryptophan (Trp) residue at position V. nih.govmdpi.com This is evidenced by the lack of antibacterial activity in Desotamide C and D, where the Trp residue is replaced by N-formyl-kynurenine and kynurenine (B1673888), respectively. mdpi.commdpi.com The indole (B1671886) side chain of tryptophan is therefore considered an essential pharmacophoric element.

Influence of Amino Acid Residue Identity and Stereochemistry on Biological Activity

The identity and stereochemistry of each amino acid residue within the cyclic hexapeptide structure of this compound significantly influence its biological activity.

As established, the tryptophan residue at position V is indispensable for the antibacterial activity of desotamides. nih.govmdpi.com In the broader desotamide family, including the related wollamides, the tryptophan and leucine (B10760876) residues in the first and second positions of the macrocycle have been shown to be essential for bioactivity. nih.gov While substitutions at position I are generally less tolerated, modifications at position II with other lipophilic and bulky aliphatic groups can be accommodated without a significant loss of activity, as demonstrated by the comparable bioactivities of Desotamide A (L-allo-Ile at position II) and this compound (L-Leu at position II). nih.govmdpi.com

The presence of D-amino acids is a characteristic feature of many non-ribosomal peptides, including this compound, and is crucial for their biological activity and stability. The C-terminal residue (position VI) is particularly important for modulating the activity spectrum. In desotamides, this position is occupied by Glycine (B1666218). However, in the related wollamides, the presence of a basic D-amino acid like D-Ornithine (D-Orn) confers activity against mycobacteria, a feature absent in desotamides. nih.govnih.gov

SAR studies on Desotamide A have shown that replacing Glycine at position VI with basic D-amino acids like D-Arginine (D-Arg) or D-Lysine (D-Lys) can significantly enhance antibacterial activity, especially when combined with modifications at position II. nih.govresearchgate.net Conversely, the substitution with their L-stereoisomers (L-Arg or L-Lys) leads to a loss of activity, highlighting the strict stereochemical requirement at this position for improved bioactivity. nih.govnih.gov

Positional Effects of Amino Acid Modifications within the Cyclic Hexapeptide Scaffold

The position of amino acid modifications within the hexapeptide scaffold has a profound impact on the resulting biological activity. Positions II and VI have been identified as key sites for modification to enhance the antibacterial potency of desotamides. nih.govmdpi.com

Simultaneous modification at both positions II and VI has proven to be a particularly effective strategy. For instance, the replacement of L-allo-Ile at position II with L-Ile, combined with the substitution of Gly at position VI with D-Lys or D-Arg, resulted in analogues of Desotamide A with a two- to four-fold increase in antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These findings underscore the synergistic effect of modifications at these two positions.

The following table summarizes the antibacterial activities of selected Desotamide A analogues, which provide valuable insights into the SAR of the desotamide scaffold.

CompoundModification from Desotamide AMIC (μg/mL) vs. S. aureus ATCC29213MIC (μg/mL) vs. MRSA XJ743
Desotamide A-3232
Desotamide A4L-allo-Ile (II) → L-Ile; Gly (VI) → D-Lys816
Desotamide A6L-allo-Ile (II) → L-Ile; Gly (VI) → D-Arg88
Desotamide A1Gly (VI) → D-Arg>128>128
Desotamide A2Gly (VI) → D-Lys>128>128

Comparative SAR Analysis between this compound and Related Cyclic Peptides (e.g., Wollamides)

A comparative analysis of the SAR of this compound with related cyclic peptides, particularly the wollamides, reveals crucial differences that determine their antibacterial spectrum. The most significant structural divergence between desotamides and wollamides is the amino acid at position VI. Desotamides possess a neutral Glycine residue, while wollamides feature a basic D-Ornithine residue. nih.govnih.gov

This single amino acid substitution is responsible for the potent anti-mycobacterial activity observed in wollamides, which is absent in desotamides. nih.govnih.gov Further SAR studies on wollamides have shown that substituting D-Orn with other basic D-amino acids like D-Arg or D-Lys can maintain or even enhance this activity. nih.gov However, replacing D-Orn with Glycine, as seen in desotamides, abrogates the anti-mycobacterial effect. nih.gov This highlights the critical role of a basic residue at position VI for targeting Mycobacterium tuberculosis.

Both families of compounds exhibit activity against Gram-positive bacteria and share the requirement of a tryptophan residue for general antibacterial action. nih.govmdpi.comnih.gov

Rational Design Principles for Modulating and Enhancing this compound Activity

The accumulated SAR data has enabled the formulation of rational design principles for the development of this compound analogues with modulated and enhanced bioactivity. Key principles include:

Conservation of the Core Scaffold and Key Residues: The cyclic hexapeptide backbone and the tryptophan residue at position V are essential and should be conserved. nih.govmdpi.com

Stereochemistry is Crucial: The specific stereochemistry of the amino acid residues, particularly the use of D-amino acids at certain positions, is critical for activity. nih.govnih.gov

Position VI as a "Gatekeeper" for Activity Spectrum: The nature of the amino acid at position VI dictates the antibacterial spectrum. Introduction of a basic D-amino acid (D-Orn, D-Arg, D-Lys) can confer anti-mycobacterial activity. nih.govnih.gov

Synergistic Modifications at Positions II and VI: Simultaneous substitution at positions II (with a lipophilic amino acid like L-Ile) and VI (with a basic D-amino acid like D-Lys or D-Arg) can lead to a significant enhancement of activity against Gram-positive bacteria. nih.govresearchgate.net

These principles provide a roadmap for the semi-synthesis and total synthesis of novel desotamide analogues with improved potency and a broader spectrum of activity, highlighting the potential of this class of natural products as leads for new antibiotic development. mdpi.com

Mechanistic Investigations of Desotamide B Biological Action

Assessment of Antimicrobial Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, MRSE)

Desotamide (B65381) B has demonstrated notable inhibitory effects against a range of Gram-positive bacteria. Laboratory studies have established its activity against clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE). plos.orgresearchgate.net

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For Desotamide B, the MIC values highlight its potential as an antibacterial agent. Specifically, this compound has shown MIC values of 16.0 µg/mL against S. aureus and 12.5 µg/mL against S. pneumoniae. researchgate.net Its activity extends to drug-resistant strains, with a reported MIC of 32.0 µg/mL against MRSE. researchgate.net The growth inhibitory activity of desotamides against Gram-positive bacteria has been reported with a 50% inhibitory concentration (IC50) ranging from 0.6 to 7 μM. researchgate.netnih.govnih.gov

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus 16.0 researchgate.net
Streptococcus pneumoniae 12.5 researchgate.net
Methicillin-resistant Staphylococcus epidermidis (MRSE) 32.0 researchgate.net

Examination of Antimycobacterial Activity in Preclinical Bacterial Models (e.g., Mycobacterium tuberculosis, M. bovis)

While this compound's primary reported activity is against Gram-positive bacteria, the broader family of related cyclic hexapeptides, the wollamides, have shown promising antimycobacterial effects. researchgate.netnih.gov Wollamide B, a closely related compound, was found to be active against Mycobacterium bovis with a 50% inhibitory concentration (IC50) of 3.1 μM. plos.org Further studies on synthetic wollamide analogs, including this compound, have been conducted to evaluate their potential against Mycobacterium tuberculosis. researchgate.netacs.org

Research has shown that while desotamides did not initially exhibit the same level of antimycobacterial activity as wollamides, structural modifications can influence this spectrum of activity. nih.govnih.gov For instance, certain synthetic wollamides have demonstrated potent activity against virulent M. tuberculosis H37Rv, with MIC values as low as 1.56 µg/mL. researchgate.netacs.orgpatsnap.comnih.gov These findings suggest that the core scaffold of this compound is relevant in the context of antimycobacterial drug discovery, even if this compound itself is not the most potent compound in its family against these pathogens.

Exploration of Cellular Targets and Molecular Pathways of Action

The precise molecular target and mechanism of action for this compound remain largely uncharacterized. nih.govnih.govmdpi.com However, structure-activity relationship (SAR) studies have provided critical insights into the chemical moieties essential for its antibacterial properties. A key finding is the indispensability of the tryptophan residue within the cyclic peptide structure. researchgate.netacs.orgpatsnap.comvulcanchem.com Analogues of this compound where the tryptophan is modified or absent lose their antibacterial activity, indicating that this amino acid plays a crucial role in the compound's interaction with its cellular target. vulcanchem.com

While the specific target is unknown, the potent and selective antibacterial activity suggests that this compound likely interacts with a specific bacterial component, rather than causing general, non-specific damage. researchgate.netnih.gov The investigation into its molecular pathway is ongoing, with the goal of identifying the specific protein or cellular process that is inhibited by this compound.

Studies on Bacterial Membrane Integrity and Disruption

A significant finding in the mechanistic investigation of this compound and its analogues is that their antimicrobial activity does not appear to stem from the disruption of the bacterial membrane. researchgate.netresearchgate.netacs.orgpatsnap.comnih.gov This is an important distinction from many other antimicrobial peptides that function by permeabilizing and lysing bacterial cell membranes. The lack of membrane disruption by this compound and related wollamides suggests a more specific mechanism of action, targeting an intracellular process or a component of the cell envelope without causing gross structural damage. researchgate.netacs.orgpatsnap.comnih.gov This characteristic is advantageous as it can lead to a more targeted antibacterial effect with potentially lower toxicity to host cells.

Analysis of Synergistic Interactions with Established Antimicrobial Agents

Research into the synergistic potential of the broader wollamide family has yielded promising results, particularly in the context of treating tuberculosis. Studies on wollamide B1, a chemically optimized analogue, have shown synergistic effects when combined with several established anti-tuberculosis drugs. nih.govasm.org Specifically, wollamide B1 demonstrated synergy with ethambutol, pretomanid, and delamanid. researchgate.netnih.govasm.org

These findings are significant as they suggest that compounds from the desotamide/wollamide class could be used in combination therapies to enhance the efficacy of existing treatments and potentially combat drug resistance. While these studies have focused on a wollamide analogue, they provide a strong rationale for investigating the synergistic potential of this compound with other antibiotics against a range of bacterial pathogens.

Investigations into Selectivity towards Bacterial versus Mammalian Cells in Preclinical Assays

A crucial aspect of any potential antibiotic is its selectivity for bacterial cells over host mammalian cells. This compound and its related compounds have demonstrated a favorable selectivity profile in preclinical assays. researchgate.netnih.govnih.gov These cyclic peptides are reported to be noncytotoxic to mammalian cells at concentrations significantly higher than those required for antibacterial activity. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com

The 50% cytotoxic concentration (CC50) against mammalian cell lines is often used as a measure of a compound's toxicity. For the desotamide and wollamide family, the IC50 for mammalian cells is reported to be greater than 30 μM. researchgate.netresearchgate.netnih.govnih.govmdpi.comvulcanchem.com This is in contrast to their potent antibacterial activity, which is observed in the low micromolar range (IC50 of 0.6-7 μM against Gram-positive bacteria). researchgate.netnih.govvulcanchem.com This high selectivity index, the ratio of cytotoxic concentration to antimicrobial concentration, makes this compound an attractive candidate for further development as a therapeutic agent with a potentially wide therapeutic window. vulcanchem.comscielo.br

Table 2: Cytotoxicity of the Desotamide/Wollamide Family against Mammalian Cells

Assay Value (µM) Reference
IC50 against mammalian cells > 30 researchgate.netresearchgate.netnih.govnih.govmdpi.comvulcanchem.com

Future Directions and Research Opportunities for Desotamide B

Advanced Structure-Activity-Relationship Studies for Targeted Bioactivity Enhancement

Initial structure-activity relationship (SAR) studies have provided foundational insights into the chemical moieties essential for the bioactivity of desotamides and related compounds. vulcanchem.commdpi.comresearchgate.net The tryptophan residue at position V has been identified as crucial for antibacterial activity. patsnap.comvulcanchem.commdpi.com In contrast, desotamides C and D, which lack this residue, show no antibacterial effect. vulcanchem.commdpi.com

Further research should build upon these findings through advanced SAR studies. Key areas for investigation include:

Position I: This position appears to be less tolerant of substitutions, which can lead to a loss of antibacterial activity. vulcanchem.commdpi.com

Position II: This position is more tolerant to substitutions with lipophilic groups. vulcanchem.commdpi.com Replacing L-allo-Ile with L-Ile has shown promise. researchgate.net

Position VI: The introduction of basic amino acids at this position, such as D-lysine or D-arginine, has been shown to significantly enhance antibacterial activity by two- to four-fold against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). vulcanchem.commdpi.com

Systematic modifications at these and other positions will be instrumental in developing analogues with improved potency and a broader spectrum of activity. mdpi.com

PositionAmino AcidImpact on Bioactivity
IVarious SubstitutionsLess tolerant; substitution can abolish activity. vulcanchem.commdpi.com
IIL-Ile (in place of L-allo-Ile)Tolerated; can improve bioactivity. vulcanchem.comresearchgate.netmdpi.com
VTryptophanEssential for antibacterial activity. patsnap.comvulcanchem.commdpi.com
VID-Lysine or D-ArginineSignificantly enhances antibacterial activity. vulcanchem.commdpi.com

Chemoenzymatic Approaches for Desotamide (B65381) B and Analogue Synthesis

The chemical synthesis of Desotamide B and its analogues has been achieved through methods like solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net However, these processes can be complex. researchgate.net Chemoenzymatic strategies, which combine chemical synthesis with biological catalysts, offer a promising alternative for more efficient and scalable production. researchgate.net

A key discovery in the biosynthesis of the desotamide family is the role of a standalone cyclase from the β-lactamase superfamily in the final cyclization step. mdpi.comnih.gov This enzyme's independence from the main non-ribosomal peptide synthetase (NRPS) assembly line makes it an attractive tool for synthetic applications. mdpi.comnih.gov Future research should focus on harnessing this and other biosynthetic enzymes to streamline the synthesis of this compound and a diverse library of novel analogues. A one-pot chemoenzymatic tandem cyclization approach, utilizing penicillin-binding protein-type thioesterases, has already shown success in creating bicyclic peptides and could be adapted for desotamide synthesis. researchgate.net

Repurposing and Re-engineering of Biosynthetic Enzymes for Diversification

The biosynthetic gene cluster (BGC) responsible for desotamide production contains a wealth of enzymes with potential for re-engineering. vulcanchem.comnih.gov The modular nature of NRPSs allows for the generation of new peptide sequences through module duplication, deletion, and recombination. portlandpress.com

Future research should explore the repurposing of these enzymes to create novel desotamide derivatives. For instance, the standalone cyclase offers a prime target for re-engineering to accept a wider range of linear peptide substrates, thereby facilitating the creation of new cyclic peptides. nih.gov Additionally, understanding the function of enzymes like the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase and isomerase involved in the formation of non-proteinogenic amino acids like L-allo-isoleucine could open avenues for incorporating other unusual building blocks into the desotamide scaffold. mdpi.comnih.govresearchgate.net

Exploration of this compound's Potential in Novel Antimicrobial Strategies

The rise of antimicrobial resistance necessitates the exploration of new therapeutic strategies. mdpi.com this compound and its analogues, with their activity against Gram-positive pathogens including drug-resistant strains like MRSA, represent a valuable class of compounds for further development. mdpi.comresearchgate.netmdpi.complymouth.ac.uk

Future research should investigate the potential of this compound in combination therapies with existing antibiotics to identify synergistic effects and combat resistance. Moreover, given that related wollamides exhibit activity against Mycobacterium tuberculosis, a thorough evaluation of this compound's antimycobacterial potential is warranted. patsnap.comresearchgate.net The selective toxicity of this compound towards bacterial cells, with minimal impact on mammalian cells, underscores its promise as a lead compound for new antibiotic development. vulcanchem.comresearchgate.net

Addressing Remaining Knowledge Gaps in this compound Biology and Chemical Space

Despite recent progress, several knowledge gaps remain in our understanding of this compound. A key unanswered question is the precise timing of post-synthesis modifications, such as the hydroxylation of D-aspartic acid and the chlorination of tryptophan in related compounds. mdpi.com The impact of these modifications on bioactivity is also unknown and presents an important area for future study. mdpi.com

Furthermore, while the biosynthetic gene cluster for desotamide has been identified, the exact functions of all the encoded proteins are not fully characterized. patsnap.comvulcanchem.com Continued investigation into the roles of regulatory and transport proteins will be crucial for optimizing the production of desotamides through heterologous expression systems. patsnap.com Expanding the exploration of the chemical space around the desotamide scaffold through combinatorial biosynthesis and synthetic chemistry will be vital for discovering new analogues with enhanced therapeutic properties. patsnap.com

Q & A

Q. How was Desotamide B initially isolated and characterized?

this compound was first isolated from Streptomyces scopuliridis SCSIO ZJ46 using chromatographic techniques (e.g., HPLC) and structural elucidation via NMR and mass spectrometry. Key residues, such as the unique L-allo-isoleucine substitution, were identified through comparative analysis with related cyclohexapeptides .

Q. What are the known biological activities of this compound?

this compound exhibits potent antibacterial activity against Gram-positive pathogens, validated through in vitro agar diffusion and microdilution assays. Its mechanism involves membrane disruption, similar to daptomycin, but with distinct structure-activity relationships (SAR) due to its cyclic hexapeptide scaffold .

Advanced Research Questions

Q. What synthetic strategies address the low natural yield (<1%) of this compound?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry and 2-chlorotrityl chloride (2-CTC) resin enables scalable production. Key steps include:

  • Macrocyclization : On-resin head-to-tail cyclization under mild acidic conditions to preserve Trp and Asp side chains.
  • Yield optimization : Adjusting coupling reagents (e.g., HATU/DIPEA) and resin loading to achieve >85% crude purity .
MethodYield (Crude)Purity (HPLC)Key Innovation
Native isolation<1%90%N/A
Fmoc-SPPS + 2-CTC resin45%95%Macrocyclization on resin

Q. How do structural modifications influence this compound’s bioactivity and stability?

Systematic residue substitutions (e.g., L-Val → L-allo-Ile) reveal that hydrophobic residues enhance membrane interaction, while polar residues reduce hemolytic toxicity. Methodological steps include:

  • SAR studies : Synthesizing analogs via SPPS and testing minimum inhibitory concentrations (MICs).
  • Stability assays : Evaluating serum half-life using HPLC-MS in human plasma .

Q. What heterologous expression systems improve this compound production?

Expression of the dsa gene cluster in Streptomyces coelicolor M1152 increased yield to 0.5 g/L after culture optimization (pH, temperature, and carbon source adjustments). Critical considerations include:

  • Promoter engineering : Using strong, constitutive promoters to boost transcription.
  • Post-modification enzymes : Co-expressing tailoring enzymes (e.g., methyltransferases) for proper cyclization .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from variations in assay conditions (e.g., broth media, inoculum size). Best practices include:

  • Standardized protocols : Adopt CLSI guidelines for MIC determination.
  • Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity .

Q. What methodologies ensure reproducibility in this compound synthesis?

  • Resin selection : 2-CTC resin prevents diketopiperazine formation during macrocyclization.
  • Side-chain protection : Use acid-labile groups (e.g., Boc for Trp) to enable global deprotection.
  • Analytical rigor : Report retention times, NMR shifts (δ), and MS/MS fragmentation patterns .

Methodological Resources

  • Literature Review : Use PubMed and Web of Science with search terms: "this compound," "cyclohexapeptide synthesis," "antibacterial SAR." Prioritize primary sources (e.g., Med. Chem. Commun.) over reviews .
  • Data Validation : Cross-reference synthetic yields and bioactivity data with independent replication studies. For example, compare macrocyclization efficiency across SPPS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.